molecular formula C8H9FO2 B15290838 3-Fluoro-4-(1-hydroxyethyl)phenol CAS No. 253166-66-4

3-Fluoro-4-(1-hydroxyethyl)phenol

Cat. No.: B15290838
CAS No.: 253166-66-4
M. Wt: 156.15 g/mol
InChI Key: QCTBLRREIFDKIJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9FO2 It is a phenolic derivative characterized by the presence of a fluorine atom at the third position and a hydroxyethyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluorophenol with an appropriate hydroxyethylating agent under controlled conditions. Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The phenolic hydroxyl group can be reduced to form an ether.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-fluoro-4-(1-oxoethyl)phenol.

    Reduction: Formation of 3-fluoro-4-(1-ethoxyethyl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(1-hydroxyethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Fluoro-4-hydroxyphenylacetic acid
  • 4-Fluoro-2-(1-hydroxyethyl)phenol
  • 3-Fluoro-4-(1-methoxyethyl)phenol

Comparison: 3-Fluoro-4-(1-hydroxyethyl)phenol is unique due to the specific positioning of the fluorine and hydroxyethyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher reactivity and potential for diverse applications in various fields .

Properties

CAS No.

253166-66-4

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

3-fluoro-4-(1-hydroxyethyl)phenol

InChI

InChI=1S/C8H9FO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,10-11H,1H3

InChI Key

QCTBLRREIFDKIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)O)F)O

Origin of Product

United States

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